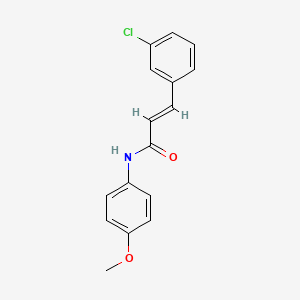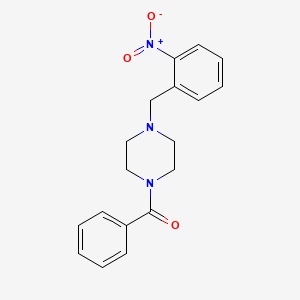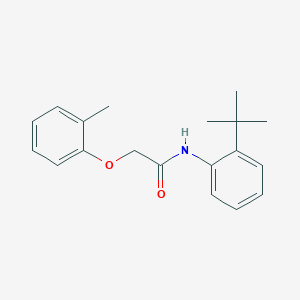
N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic uses. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, which has been shown to have a range of beneficial effects in various neurological disorders.
Mechanism of Action
The mechanism of action of N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide is through the inhibition of GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal excitability. The increase in GABA levels induced by N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide leads to a decrease in neuronal excitability, which is thought to underlie its therapeutic effects in various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide are primarily related to its ability to increase GABA levels in the brain. The increase in GABA levels induced by N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide leads to a decrease in neuronal excitability, which can have a range of effects on brain function. In addition to its effects on GABA levels, N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects and can modulate the activity of various neurotransmitter systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide for lab experiments is its potency and selectivity as a GABA aminotransferase inhibitor. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various neurological disorders. However, the complex synthesis of N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide and its limited solubility in aqueous solutions can make it challenging to work with in lab experiments.
Future Directions
There are several potential future directions for research on N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide. One area of interest is its potential therapeutic uses in other neurological disorders beyond epilepsy, addiction, and anxiety. For example, N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide has been shown to have potential in models of Parkinson's disease and Huntington's disease. Another area of interest is the development of more potent and selective GABA aminotransferase inhibitors that may have improved therapeutic efficacy. Finally, there is also interest in exploring the use of N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 4'-chlorobiphenyl with cyclopropanecarboxylic acid, followed by the addition of ammonia and subsequent purification steps. The synthesis of N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide has been extensively studied in preclinical models for its potential therapeutic uses in various neurological disorders, including epilepsy, addiction, and anxiety. In animal models of epilepsy, N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide has been shown to reduce seizure activity and increase seizure threshold. In addiction models, N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide has been shown to reduce drug-seeking behavior and prevent relapse. In anxiety models, N-(4'-chloro-4-biphenylyl)cyclopropanecarboxamide has been shown to reduce anxiety-like behaviors.
properties
IUPAC Name |
N-[4-(4-chlorophenyl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-14-7-3-11(4-8-14)12-5-9-15(10-6-12)18-16(19)13-1-2-13/h3-10,13H,1-2H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVWPKJNGMQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5750838.png)
![3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5750839.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5750859.png)
![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate](/img/structure/B5750864.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B5750878.png)
![4-methoxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5750880.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)




![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)
